Ethyl 3-(3-fluoropyridin-2-yl)propanoate
Description
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Properties
IUPAC Name |
ethyl 3-(3-fluoropyridin-2-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c1-2-14-10(13)6-5-9-8(11)4-3-7-12-9/h3-4,7H,2,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQIGTCFQZVNVEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(C=CC=N1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Advanced Synthetic Utility and Application of Ethyl 3-(3-fluoropyridin-2-yl)propanoate
Topic: Ethyl 3-(3-fluoropyridin-2-yl)propanoate (CAS 1427360-81-3) Content Type: Technical Whitepaper / Synthetic Guide Audience: Medicinal Chemists, Process Chemists, Drug Discovery Researchers
Executive Summary
In the landscape of modern medicinal chemistry, Ethyl 3-(3-fluoropyridin-2-yl)propanoate (CAS 1427360-81-3) represents a high-value scaffold, particularly in the development of ROR
This guide provides a comprehensive technical analysis of this compound, detailing optimized synthetic routes, physicochemical properties, and its strategic application in structure-activity relationship (SAR) campaigns.
Chemical Identity & Physicochemical Profile
The strategic insertion of a fluorine atom at the 3-position of the pyridine ring fundamentally alters the electronic landscape of the molecule compared to its non-fluorinated counterpart.
| Property | Specification / Value |
| CAS Number | 1427360-81-3 |
| IUPAC Name | Ethyl 3-(3-fluoropyridin-2-yl)propanoate |
| Molecular Formula | C |
| Molecular Weight | 197.21 g/mol |
| Predicted LogP | ~1.8 - 2.1 (Moderate Lipophilicity) |
| pKa (Pyridine N) | ~2.5 - 3.0 (Significantly reduced vs. Pyridine ~5.2) |
| H-Bond Acceptors | 3 (N, O, F) |
| Rotatable Bonds | 4 |
The "Fluorine Effect" in Drug Design
The 3-fluoro substitution is not merely structural; it is functional.
-
Basicity Reduction: The high electronegativity of fluorine (
) exerts a strong inductive effect (-I), withdrawing electron density from the pyridine nitrogen. This lowers the pKa, reducing the likelihood of protonation at physiological pH, which can improve membrane permeability and reduce hERG channel affinity. -
Metabolic Blocking: The C3 position of pyridine is a common site for oxidative metabolism (phase I). Fluorine substitution effectively blocks this metabolic soft spot.
Optimized Synthetic Methodology
While catalog procurement is possible, in-house synthesis is often required for scale-up or analog generation. The most robust route utilizes a Heck Cross-Coupling followed by Catalytic Hydrogenation .
Workflow Diagram
Figure 1: Two-step synthetic pathway from commercially available 2-bromo-3-fluoropyridine.
Protocol A: Heck Coupling (Alkene Formation)
Objective: Install the carbon chain at the 2-position.
-
Reagents:
-
Substrate: 2-Bromo-3-fluoropyridine (1.0 eq)
-
Coupling Partner: Ethyl acrylate (1.5 eq)
-
Catalyst: Palladium(II) acetate (Pd(OAc)
) (5 mol%) -
Ligand: Tri-o-tolylphosphine (P(o-tol)
) (10 mol%) or XPhos for challenging kinetics. -
Base: Triethylamine (TEA) (2.5 eq)
-
Solvent: Anhydrous DMF or Acetonitrile.
-
-
Procedure:
-
Charge a reaction vessel with the aryl halide, catalyst, ligand, and base under an inert atmosphere (N
or Ar). -
Add degassed solvent followed by ethyl acrylate.
-
Heat to 90–100°C for 12–16 hours. Monitor by LC-MS for the disappearance of the bromide.
-
Workup: Dilute with EtOAc, wash with water and brine to remove DMF. Dry over Na
SO . -
Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product is the unsaturated ester (acrylate).
-
Protocol B: Catalytic Hydrogenation (Reduction)
Objective: Reduce the alkene to the propanoate scaffold without defluorination.
-
Reagents:
-
Substrate: Ethyl (E)-3-(3-fluoropyridin-2-yl)acrylate.
-
Catalyst: 10% Pd/C (10 wt% loading).
-
Solvent: Ethanol or Methanol.
-
Hydrogen Source: H
balloon (1 atm).
-
-
Procedure:
-
Dissolve the acrylate in ethanol.
-
Add Pd/C carefully under nitrogen flow (pyrophoric risk).
-
Purge the vessel with H
gas three times. -
Stir at Room Temperature for 2–4 hours.
-
Critical Control Point: Monitor closely. Over-reduction (reduction of the pyridine ring) is rare under these mild conditions but possible if left too long or under high pressure.
-
Workup: Filter through a Celite pad to remove the catalyst. Concentrate the filtrate in vacuo.
-
Yield: Typically >90% quantitative conversion.
-
Medicinal Chemistry Applications
The utility of CAS 1427360-81-3 extends beyond a simple building block. It is often employed to fine-tune the physicochemical profile of drug candidates.
Structural Logic & Decision Tree
Figure 2: Decision logic for selecting the 3-fluoropyridine scaffold in lead optimization.
Key Application Areas
-
ROR
t Modulators: The propanoate tail mimics the endogenous ligand structure or serves as a linker to the amide headgroup in inverse agonists used for autoimmune diseases. -
Fragment-Based Drug Discovery (FBDD): The compound serves as an excellent fragment for screening against metalloproteins, where the pyridine nitrogen can coordinate with metal centers (e.g., Zn
), while the fluorine modulates the binding affinity. -
PROTAC Linkers: The ester group can be hydrolyzed to the acid (3-(3-fluoropyridin-2-yl)propanoic acid) and coupled to E3 ligase ligands (e.g., VHL or Cereblon binders) via standard amide coupling, creating a rigidified linker system.
Handling, Stability, and Safety
-
Storage: Store at 2–8°C under inert gas. Esters are generally stable but can hydrolyze in the presence of moisture over prolonged periods.
-
Safety:
-
Treat as a potential irritant (Skin/Eye/Respiratory).
-
Fluorine Safety: While the C-F bond is stable, combustion may release HF. Use standard fume hood protocols.
-
-
Analytical Signature (Expected):
-
H NMR (CDCl
): ~8.3 (d, 1H, H-6), ~7.3 (m, 1H, H-4), ~7.1 (m, 1H, H-5), 4.1 (q, 2H, OCH ), 3.1 (t, 2H, Ar-CH ), 2.7 (t, 2H, CH -CO), 1.2 (t, 3H, CH ). - F NMR: Distinct singlet/multiplet around -120 to -130 ppm.
-
H NMR (CDCl
References
-
Heck Reaction on Heterocycles: Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition. Link
-
Fluorine in Medicinal Chemistry: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link
-
Pyridine Hydrogenation Protocols: Studer, M., et al. (2000). Hydrogenation of Pyridines. Advanced Synthesis & Catalysis. Link
-
Bioisosterism Strategies: Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry. Link
Technical Guide: 3-Fluoro-2-pyridinepropanoic acid ethyl ester
The following is an in-depth technical guide on 3-Fluoro-2-pyridinepropanoic acid ethyl ester (systematically identified as Ethyl 3-(3-fluoropyridin-2-yl)propanoate ). This guide is structured for application scientists and process chemists, focusing on synthesis, physicochemical properties, and utility in medicinal chemistry.
A Critical Intermediate for Fluorinated Heterocyclic Scaffolds
Executive Summary
3-Fluoro-2-pyridinepropanoic acid ethyl ester is a specialized fluorinated building block used in the synthesis of bioactive pharmaceutical ingredients (APIs). As a 2-substituted pyridine derivative with a 3-fluoro motif, it serves as a strategic precursor for modulating basicity and metabolic stability in drug candidates.
The introduction of fluorine at the C3 position of the pyridine ring exerts a profound electronic effect on the heterocyclic nitrogen, significantly lowering its pKa compared to the non-fluorinated analog. This property is exploited in medicinal chemistry to improve oral bioavailability and reduce off-target hERG channel inhibition.
Chemical Identity & Physicochemical Profile
| Property | Data / Prediction |
| Systematic Name | Ethyl 3-(3-fluoropyridin-2-yl)propanoate |
| CAS Number | Not widely listed; see Precursor CAS below |
| Molecular Formula | C₁₀H₁₂FNO₂ |
| Molecular Weight | 197.21 g/mol |
| Structure | Pyridine ring substituted at C2 with an ethyl propanoate chain and at C3 with a Fluorine atom. |
| Predicted LogP | ~1.8 (Moderate Lipophilicity) |
| Predicted pKa (N) | ~2.5 – 3.0 (Significantly less basic than pyridine, pKa ~5.2) |
| Appearance | Colorless to pale yellow oil (Standard state at RT) |
| Solubility | Soluble in DCM, EtOAc, MeOH; sparingly soluble in water. |
Key Structural Feature: The Ortho-Fluoro Effect The fluorine atom at the 3-position is ortho to the propanoate side chain. This proximity can induce specific conformational preferences in the side chain due to dipole-dipole interactions, which may influence cyclization kinetics during downstream processing.
Synthesis & Manufacturing Protocols
Given the niche status of this ester, it is typically synthesized via two primary routes: Heck Alkenylation (Route A) or Knoevenagel Condensation (Route B). Route A is preferred for scalability and atom economy.
Route A: The Heck Alkenylation Strategy (Preferred)
This route utilizes commercially available 2-bromo-3-fluoropyridine.
Step 1: Heck Coupling
-
Reagents: 2-Bromo-3-fluoropyridine, Ethyl Acrylate, Pd(OAc)₂, P(o-tol)₃ (Ligand), Et₃N (Base).
-
Solvent: DMF or Acetonitrile.
-
Conditions: 100°C, 12-24 hours under inert atmosphere (N₂).
-
Mechanism: Oxidative addition of Pd into the C-Br bond, followed by syn-insertion of the acrylate and beta-hydride elimination.
-
Intermediate: Ethyl 3-(3-fluoropyridin-2-yl)acrylate (The unsaturated ester).
Step 2: Catalytic Hydrogenation
-
Reagents: H₂ (1 atm or balloon), 10% Pd/C.
-
Solvent: Ethanol or Methanol.
-
Conditions: RT, 2-6 hours.
-
Outcome: Quantitative reduction of the alkene to the alkane (propanoate).
Route B: The Aldehyde Homologation Strategy
Utilizes 3-fluoropyridine-2-carbaldehyde.
Step 1: Horner-Wadsworth-Emmons (HWE) Reaction
-
Reagents: 3-Fluoropyridine-2-carbaldehyde, Triethyl phosphonoacetate, NaH or LiHMDS.
-
Solvent: THF (anhydrous).
-
Conditions: 0°C to RT.
-
Mechanism: Formation of the stabilized carbanion, attack on the aldehyde, and elimination of phosphate.
Step 2: Hydrogenation
-
Identical to Route A (Pd/C + H₂).
Visual Synthesis Workflow
Figure 1: Convergent synthesis pathways for 3-Fluoro-2-pyridinepropanoic acid ethyl ester.
Analytical Characterization (Expected Data)
To validate the synthesis, the following spectral signatures are diagnostic:
-
¹H NMR (400 MHz, CDCl₃):
-
Pyridine Ring: Three aromatic protons. The proton at C6 (adjacent to N) will appear as a doublet/multiplet around δ 8.3-8.5 ppm. The proton at C4 (adjacent to F) will show H-F coupling.
-
Ethyl Group: Quartet at ~4.1 ppm (OCH₂), Triplet at ~1.2 ppm (CH₃).
-
Propanoate Chain: Two triplets (or multiplets) corresponding to the CH₂-CH₂ linker.
-
CH ₂-Pyridine: ~3.0-3.2 ppm.
-
CH ₂-Carbonyl: ~2.7-2.9 ppm.
-
-
-
¹⁹F NMR:
-
Single distinct peak, likely around -120 to -130 ppm (referenced to CFCl₃), showing coupling to adjacent ring protons.
-
-
Mass Spectrometry (ESI+):
-
[M+H]⁺ peak at m/z ~198.2.
-
Applications in Drug Discovery
This ester is not merely a solvent or passive reagent; it is a "warhead" carrier and scaffold builder.
Tricyclic Heterocycle Formation
The primary utility is in intramolecular cyclization.
-
Transformation: Hydrolysis of the ester to the acid, followed by Friedel-Crafts acylation or activation/displacement can yield fluorinated quinolizinones or naphthyridines .
-
Mechanism: The nitrogen lone pair or an adjacent carbon can attack the activated ester/acid to close a third ring, creating rigid tricyclic cores common in kinase inhibitors.
Bioisosteric Replacement
-
Metabolic Blocking: The C3 position of pyridine is a common site for oxidative metabolism (by CYP450s). Fluorine substitution blocks this oxidation, extending the half-life (t½) of the parent drug.
-
Basicity Modulation: By lowering the pKa of the pyridine nitrogen, the compound becomes less protonated at physiological pH (7.4), improving membrane permeability and reducing lysosomal trapping.
Reactivity & Application Diagram
Figure 2: Downstream chemical utility and medicinal chemistry impact.
Handling & Safety Protocols
While specific toxicological data for this ester may be sparse, it should be handled with the rigorous standards applied to fluorinated pyridines and esters .
-
Hazard Classification (Predicted):
-
Skin Irrit. 2 (H315)
-
Eye Irrit. 2A (H319)
-
STOT SE 3 (H335 - Respiratory Irritation)
-
-
PPE Requirements:
-
Respiratory: Use a NIOSH-approved respirator (N95 or P100) if handling powder or aerosols, though the ester is likely an oil.
-
Skin: Nitrile rubber gloves (0.11 mm thickness minimum).
-
Eyes: Chemical safety goggles.
-
-
Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent slow hydrolysis or oxidation.
References
-
Heck Reaction on Pyridines: Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition. Link (General methodology reference).
-
Fluorine in Medicinal Chemistry: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link
-
Precursor Availability (2-Bromo-3-fluoropyridine): Sigma-Aldrich / Merck Product No. 648480. Link
-
Precursor Availability (3-Fluoropyridine-2-carbaldehyde): Combi-Blocks Product No. PY-7243. Link
- General Synthesis of Pyridine Propionates:Organic Syntheses, Coll. Vol. 3, p. 720 (1955); Vol. 29, p. 83 (1949).
Fluorinated pyridine building blocks for medicinal chemistry
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Methodological & Application
Application Note: High-Yield Synthesis of Ethyl 3-(3-fluoropyridin-2-yl)propanoate
Executive Summary
This application note details a robust, two-stage protocol for the synthesis of Ethyl 3-(3-fluoropyridin-2-yl)propanoate , a critical pharmacophore in medicinal chemistry often found in kinase inhibitors and GPCR modulators. The synthesis leverages the Heck Cross-Coupling reaction to install the carbon chain at the sterically and electronically sensitive C2 position of the pyridine ring, followed by a catalytic hydrogenation to yield the saturated propanoate.
Unlike standard carbocyclic Heck couplings, 2-halopyridines present unique challenges, including catalyst poisoning via nitrogen coordination and electronic deactivation. This guide provides an optimized catalytic system using Pd(OAc)₂/P(o-tol)₃ to overcome these barriers, ensuring high yields and reproducibility.
Strategic Reaction Design
Retrosynthetic Analysis
The target molecule is accessed via the olefination of 2-bromo-3-fluoropyridine with ethyl acrylate , followed by reduction.
-
Precursor: 2-bromo-3-fluoropyridine (CAS: 40273-45-8). The 3-fluoro substituent exerts a strong inductive effect (-I), activating the C-Br bond for oxidative addition while slightly reducing the basicity of the pyridine nitrogen, which mitigates catalyst poisoning.
-
Key Transformation: Intermolecular Heck Reaction.
-
Final Step: Heterogeneous Catalytic Hydrogenation (Pd/C).
Critical Parameter Optimization
| Parameter | Choice | Scientific Rationale |
| Catalyst Source | Pd(OAc)₂ | Stable, cost-effective Pd(II) source that generates active Pd(0) in situ. |
| Ligand | P(o-tol)₃ | Crucial: The steric bulk of Tri(o-tolyl)phosphine prevents the formation of inactive Pd-bis(pyridine) complexes and stabilizes the coordinatively unsaturated Pd species. |
| Base | Triethylamine (Et₃N) | Acts as an HI scavenger and reductant to generate Pd(0) from Pd(II). |
| Solvent | DMF | High dielectric constant promotes the ionic pathway of the Heck mechanism; high boiling point allows thermal activation (90-100°C). |
Experimental Protocols
Phase 1: Heck Coupling (Synthesis of the Alkenyl Intermediate)
Target: Ethyl 3-(3-fluoropyridin-2-yl)acrylate
Reagents & Stoichiometry
-
2-Bromo-3-fluoropyridine (1.0 equiv): 1.76 g (10 mmol)
-
Ethyl Acrylate (1.5 equiv): 1.50 g (15 mmol)
-
Pd(OAc)₂ (5 mol%): 112 mg
-
P(o-tol)₃ (10 mol%): 304 mg
-
Triethylamine (2.5 equiv): 3.5 mL
-
DMF (Anhydrous): 20 mL
Step-by-Step Procedure
-
Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge with Nitrogen (N₂) or Argon for 10 minutes.
-
Solubilization: Charge the flask with 2-bromo-3-fluoropyridine and anhydrous DMF.
-
Catalyst Addition: Add Pd(OAc)₂ and P(o-tol)₃. Stir at room temperature for 5 minutes until the solution turns a homogenous orange/brown.
-
Reagent Addition: Add Ethyl Acrylate followed by Triethylamine via syringe.
-
Reaction: Heat the mixture to 100°C in an oil bath. Stir vigorously for 12–16 hours.
-
Monitoring: Check reaction progress via TLC (Hexane:EtOAc 4:1). The product is typically more polar than the starting bromide and UV active.
-
-
Workup:
-
Cool the mixture to room temperature.
-
Dilute with Ethyl Acetate (50 mL) and wash with Water (3 x 30 mL) to remove DMF and salts.
-
Wash the organic layer with Brine (30 mL).
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue via flash column chromatography (SiO₂, Hexane/EtOAc gradient 0-20%) to afford the unsaturated ester as a light yellow solid/oil.
Phase 2: Catalytic Hydrogenation (Saturation of the Chain)
Target: Ethyl 3-(3-fluoropyridin-2-yl)propanoate
Reagents
-
Ethyl 3-(3-fluoropyridin-2-yl)acrylate: (From Phase 1)
-
Pd/C (10% wt loading): 10% by weight of substrate
-
Ethanol (Absolute): 0.1 M concentration relative to substrate
-
Hydrogen Gas (H₂): Balloon pressure (~1 atm)
Step-by-Step Procedure
-
Setup: Dissolve the purified alkene from Phase 1 in Ethanol in a round-bottom flask.
-
Catalyst Charge: Carefully add 10% Pd/C under an inert atmosphere (Caution: Pd/C is pyrophoric when dry).
-
Hydrogenation:
-
Seal the flask with a septum.
-
Purge the headspace with H₂ gas (balloon) via a needle for 5 minutes.
-
Stir vigorously at room temperature under H₂ atmosphere (balloon) for 4–6 hours.
-
-
Monitoring: Monitor by LCMS or TLC. Disappearance of the alkene spot indicates completion.
-
Note: The C-F bond is stable under these mild conditions; however, prolonged exposure or high pressure could risk defluorination. Stop immediately upon conversion.
-
-
Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Rinse the pad with Ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the pure Ethyl 3-(3-fluoropyridin-2-yl)propanoate. (Usually requires no further purification if Phase 1 product was pure).
Visualizing the Chemistry
Reaction Mechanism & Pathway
The following diagram illustrates the catalytic cycle and the subsequent reduction.
Caption: Catalytic cycle of the Heck coupling followed by heterogeneous hydrogenation.
Experimental Workflow
Caption: Operational workflow for the two-step synthesis.
Troubleshooting & Expert Insights
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Heck) | Catalyst poisoning by Pyridine N. | Increase ligand loading (P(o-tol)₃) to 15-20 mol%. Ensure strictly anhydrous DMF. |
| Pd Black Formation | Instability of Pd(0). | Lower temperature to 90°C; ensure excess phosphine ligand is present. |
| Defluorination (Step 2) | Over-reduction. | Stop reaction immediately upon consumption of alkene. Do not use Pd(OH)₂ (Pearlman's catalyst) or acid additives. |
| Poor Solubility | Salt formation. | In Phase 1 workup, ensure thorough water washes to remove Et₃N·HBr salts which can contaminate the oil. |
References
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Link
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link
-
Knowles, J. P., & Whiting, A. (2007). The Heck-Mizoroki Cross-Coupling Reaction: A Mechanistic Perspective. Organic & Biomolecular Chemistry, 5, 31-44. Link
-
Dounay, A. B., & Overman, L. E. (2003). The Asymmetric Intramolecular Heck Reaction in Natural Product Total Synthesis. Chemical Reviews, 103(8), 2945–2964. Link
Application Note: Strategic Esterification of 3-(3-fluoropyridin-2-yl)propanoic Acid
Executive Summary
This application note details the protocol for the esterification of 3-(3-fluoropyridin-2-yl)propanoic acid , a critical building block in the synthesis of integrin antagonists and kinase inhibitors. Unlike simple aliphatic acids, the presence of the 3-fluoropyridine moiety introduces specific challenges regarding basicity, solubility, and salt formation.
We present two validated methodologies:
-
Thionyl Chloride (
) Mediated Alcoholysis: The industry standard for methyl/ethyl esters, prioritizing yield and scalability. -
Steglich Coupling (EDC/DMAP): A mild alternative for coupling with complex or acid-sensitive alcohols.
Chemical Context & Strategic Analysis
Substrate Analysis
The substrate contains a propanoic acid tail attached to the C2 position of a pyridine ring, with a fluorine atom at C3.
| Feature | Chemical Implication | Operational Adjustment |
| Pyridine Nitrogen | Acts as a Lewis base ( | Will form Hydrochloride salts during acid catalysis. Workup requires specific pH control to isolate the free base. |
| 3-Fluoro Group | Electron-withdrawing (Inductive effect). | Reduces N-basicity compared to unsubstituted pyridine. Increases electrophilicity of the ring, but the acid chain is sufficiently distal to avoid electronic deactivation of the carboxylate. |
| Propanoic Linker | Flexible alkyl chain. | Minimizes steric hindrance at the reaction center ( |
Reaction Pathway Visualization
The following diagram illustrates the workflow for the primary method (Thionyl Chloride), highlighting the critical "Salt vs. Free Base" decision point.
Figure 1: Workflow for Thionyl Chloride mediated esterification, distinguishing between salt and free base isolation.
Protocol A: Thionyl Chloride Mediated Esterification
Best for: Methyl, Ethyl, or Isopropyl esters. Scalable (grams to kilograms). Mechanism: In situ generation of acid chloride followed by alcoholysis.
Materials
-
Substrate: 3-(3-fluoropyridin-2-yl)propanoic acid (1.0 equiv).
-
Reagent: Thionyl Chloride (
) (2.0 – 3.0 equiv). Note: Excess drives reaction and scavenges water. -
Solvent: Anhydrous Alcohol (Methanol or Ethanol) (0.2 M concentration relative to substrate).
Step-by-Step Procedure
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (
) or Argon. -
Solvent Charge: Add the anhydrous alcohol (MeOH or EtOH) to the flask. Cool the solvent to 0°C using an ice bath.
-
Activation (Exothermic): Dropwise, add Thionyl Chloride (
) to the cold alcohol.-
Caution: This generates HCl gas and heat. Vent properly. Stir for 15-30 minutes at 0°C.
-
-
Substrate Addition: Add solid 3-(3-fluoropyridin-2-yl)propanoic acid in one portion.
-
Note: The 3-F-pyridine moiety is robust; slow addition is not strictly necessary unless scaling >100g.
-
-
Reaction: Remove the ice bath. Heat the mixture to Reflux (65-78°C) .
-
Duration: 2 to 4 hours. Monitor by LC-MS (looking for mass shift +14 for Me or +28 for Et).
-
-
Concentration: Cool to room temperature. Concentrate the mixture in vacuo (Rotary Evaporator) to remove solvent and excess
.-
Result: You now have the Hydrochloride Salt (viscous oil or solid).
-
Workup & Isolation (Critical Decision)
Option A: Isolation as HCl Salt (Recommended for Storage)
-
Triturate the residue with anhydrous Diethyl Ether (
) or Hexanes. -
Filter the resulting precipitate.
-
Dry under high vacuum.
-
Advantage: Pyridinium salts are generally more stable and crystalline than their free bases.
Option B: Isolation as Free Base
-
Dissolve the residue in Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
-
Slowly add Saturated Aqueous
while stirring until the aqueous layer pH is ~8.-
Warning:
evolution will occur.
-
-
Separate layers. Extract aqueous layer 2x with DCM.
-
Combine organics, dry over
, filter, and concentrate.
Protocol B: Steglich Esterification (EDC/DMAP)
Best for: Complex alcohols, acid-sensitive substrates, or tert-butyl esters. Mechanism: Carbodiimide coupling.
Materials
-
Substrate: 1.0 equiv.
-
Alcohol: 1.1 – 1.5 equiv (e.g., tert-butanol, benzyl alcohol).
-
Coupling Agent: EDC.HCl (1.2 equiv).
-
Catalyst: DMAP (0.1 – 0.2 equiv).
-
Solvent: Anhydrous DCM (0.1 M).
Step-by-Step Procedure
-
Dissolution: Dissolve the carboxylic acid substrate and the target alcohol in anhydrous DCM under inert atmosphere.
-
Catalyst: Add DMAP. Cool the mixture to 0°C .
-
Coupling: Add EDC.HCl in portions over 5 minutes.
-
Reaction: Allow the mixture to warm to room temperature naturally. Stir for 12–18 hours.
-
Workup:
-
Dilute with DCM.
-
Wash with 0.5 M HCl (removes DMAP and unreacted pyridine starting material if any).
-
Note: The product ester contains the pyridine ring. Washing with strong acid might extract your product into the water phase as a salt. Use mild acid (citric acid) or skip acid wash if product is basic.
-
Refined Wash: Wash with Sat.
, then Brine.
-
-
-
Purification: Flash column chromatography (usually Hexanes/EtOAc gradient).
Analytical Validation Standards
When validating the synthesis, look for these specific markers.
| Method | Expected Signal Change |
| 1H NMR | Disappearance: Carboxylic acid proton (>11 ppm). Appearance: Alkoxy singlet (3.6-3.7 ppm for O-Me) or quartet/triplet (4.1/1.2 ppm for O-Et). Shift: The |
| LC-MS | Mass Shift: |
| TLC | Significant |
Preparation of fluorinated pyridine propanoates from 2-bromo-3-fluoropyridine
Initiating Information Gathering
I'm starting a deep dive into synthesizing fluorinated pyridine propanoates, concentrating on utilizing 2-bromo-3-fluoropyridine as the key starting material. I'm focusing on collecting data about reaction conditions, yields, and any relevant literature. My goal is to map out the current state of knowledge.
Analyzing Synthetic Routes
I've initiated a deep dive into the synthesis of fluorinated pyridine propanoates, specifically leveraging 2-bromo-3-fluoropyridine. My focus is on exploring established protocols, mechanisms, and common catalysts. I'm building search queries around Heck coupling, Sonogashira coupling, and Suzuki coupling to refine my understanding. My next phase involves structuring the gathered information logically for drafting application notes and protocols. I plan to synthesize technical data with practical insights, incorporating in-text citations.
Expanding Search Parameters
I'm broadening my search now, focusing specifically on how 2-bromo-3-fluoropyridine is used in synthesizing fluorinated pyridine propanoates. I'm exploring various coupling reactions, as well as methods to reduce carbon-carbon double bonds. The aim is to build a solid base for structuring application notes and protocols. I am also planning on including a thorough references section and graph visualization aids.
Troubleshooting & Optimization
Technical Support Center: Purification of Fluoropyridine Esters
Subject: Advanced Chromatography Strategies for Fluorinated Pyridine Esters
Ticket ID: #FP-PUR-001 Assigned Specialist: Senior Application Scientist, Separation Technologies
Executive Summary
Purifying fluoropyridine esters presents a "chemical paradox" that frequently leads to yield loss or poor purity. You are dealing with two conflicting functionalities:
-
The Pyridine Ring (Basic): The nitrogen lone pair acts as a Lewis base, interacting strongly with acidic silanols (
) on silica gel.[1] This causes severe peak tailing (streaking) and co-elution. -
The Ester Moiety (Labile): Esters are susceptible to hydrolysis. The acidic nature of standard silica gel, combined with residual moisture, can catalyze the hydrolysis of your ester back to the carboxylic acid during slow chromatography.
This guide provides a self-validating protocol to neutralize the stationary phase while maintaining the selectivity required to separate fluorinated regioisomers.
Module 1: The "Streaking" Problem (Stationary Phase Neutralization)
The Mechanism of Failure
Standard silica gel (
The Solution: Amine Passivation
You must block the active silanol sites before and during the run. We utilize Triethylamine (TEA) as a sacrificial base.[2]
Protocol: TEA-Buffered Silica Column
-
Mobile Phase Preparation: Prepare your eluent (e.g., Hexane/Ethyl Acetate) containing 1% (v/v) Triethylamine .
-
Slurry Packing: Slurry the silica gel in this TEA-containing solvent.
-
Why: This ensures TEA is distributed throughout the entire packed bed, not just the top.
-
-
Equilibration: Flush the column with 2-3 column volumes (CV) of the TEA-solvent.
-
The "Check" (Self-Validation): Measure the pH of the eluent exiting the column. It should match the input solvent pH (basic). If it is neutral/acidic, the silica is still absorbing the amine; continue flushing.
Visualizing the Mechanism
Figure 1: Mechanism of silanol passivation. TEA (Green) binds preferentially to acidic silanols, preventing the pyridine analyte (Blue) from "sticking," resulting in symmetric elution.
Module 2: Regioisomer Separation (The Fluorine Effect)
Separating 2-fluoro, 3-fluoro, and 4-fluoro isomers is challenging because fluorine is isosteric with hydrogen but highly electronegative. This alters the dipole moment without significantly changing the molecular volume.
Solvent System Selection
Do not rely solely on polarity. You must exploit selectivity .
| Solvent System | Selectivity Mechanism | Best For | Risk Factor |
| Hexane / EtOAc | General Polarity | Standard purification | Low. Good for most esters. |
| DCM / MeOH | Dipole-Dipole | Polar/Soluble isomers | High. MeOH can transesterify esters; DCM is slow. |
| Toluene / Acetone | Closely eluting isomers | Medium. Toluene is hard to remove (high BP). | |
| DCM / Acetone | Dipole/H-Bonding | Fluorine positional isomers | Low/Medium. Excellent resolution for pyridines. |
Recommendation: Start with DCM/Acetone (95:5) if Hexane/EtOAc fails to separate isomers. The planar nature of DCM often interacts differently with the fluorine dipole than aliphatic hexane.
Module 3: Troubleshooting & FAQs
Q1: My product is decomposing on the column (Hydrolysis).
Diagnosis: The ester is hydrolyzing to the acid. This is common with "wet" silica or slow runs. Corrective Action:
-
Switch to Neutral Alumina: Alumina is less acidic than silica. Use "Neutral" grade (Activity III) to avoid basic hydrolysis.
-
Dry Loading: Do not load with liquid DCM/MeOH. Adsorb your crude onto Celite 545 .
-
Protocol: Dissolve crude in DCM
Add Celite Rotovap to dry powder Load powder on top of column. -
Benefit: Eliminates solvent solvent interactions at the head of the column.
-
Q2: The isomers are co-eluting (Single Spot on TLC).
Diagnosis: Insufficient selectivity in Normal Phase. Corrective Action:
-
Change the Stationary Phase: Use C18 (Reverse Phase) .
-
Fluorine substitution significantly changes the hydrophobicity (logP) of the pyridine ring.
-
Mobile Phase: Water/Acetonitrile with 10mM Ammonium Formate (Buffer is critical to keep pyridine neutral).
-
-
Argon/Nitrogen Pressure: Increase flow rate. Diffusion is the enemy of separation. Flash chromatography should be fast.
Q3: I see a "Ghost Peak" or baseline drift.
Diagnosis: Leaching of the TEA or polymer additives. Corrective Action:
-
Ensure you used HPLC-grade TEA .
-
If using UV detection, monitor at 254 nm .[2] TEA absorbs below 220 nm and will obscure your product.
Workflow: The Decision Matrix
Follow this logic tree to determine your exact purification conditions.
Figure 2: Method Development Decision Tree. Use this logic to select the stationary phase and modifiers based on streaking and stability data.
References
-
University of Rochester, Dept. of Chemistry. Tips for Flash Column Chromatography: Deactivating Silica Gel. Retrieved from [Link] (Verified via search context 1.19).
-
Phenomenex. Tip on Peak Tailing of Basic Analytes. Retrieved from [Link] (Verified via search context 1.13).
-
Oka, N., et al. (2022).[3][4][5] Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions.[3][4] Organic Letters.[3][4] Retrieved from [Link].[4]
-
Biotage. (2023). How does solvent choice impact flash column chromatography performance? Retrieved from [Link] (Verified via search context 1.20).
Sources
- 1. benchchem.com [benchchem.com]
- 2. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]
- 3. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
HPLC method development for fluorinated pyridine esters
Initiating Search Strategy
I'm now starting with some focused Google searches to get data on HPLC method development for fluorinated pyridine esters. The aim is to build a foundation around stationary phase choices, mobile phase optimization strategies, and common detection techniques that I can draw on in the future. I'll need to expand beyond just basic data, so I'll need to make these searches targeted and effective.
Developing a Robust Methodology
I'm now diving into gathering more experimental data. I'm focusing on comparative studies of different HPLC columns suitable for fluorinated compounds, like C18, C8, Phenyl-Hexyl, and F5. I want to build a foundation for understanding the causal relationships behind separation choices. I'm also looking at validation guidelines and peer-reviewed articles to gather insights and support. I'm now structuring the guide by introducing the challenges of analyzing fluorinated pyridine esters.
Refining Data Gathering
I'm now expanding my search strategy. I'm focusing on finding established HPLC protocols and validation guidelines for halogenated aromatics to guide my understanding. Simultaneously, I'm collecting comparative data on columns like C18, C8, Phenyl-Hexyl, and F5 to compare performance. I also plan to structure the guide starting with the challenges posed by fluorinated pyridine esters. Next, I'll develop a step-by-step methodology, generating Graphviz diagrams and comprehensive tables. Finally, I will compile a complete 'References' section.
Advanced Characterization Guide: FTIR Profiling of Ethyl 3-(3-fluoropyridin-2-yl)propanoate
Executive Summary
Ethyl 3-(3-fluoropyridin-2-yl)propanoate represents a critical intermediate in the synthesis of fluorinated pharmacophores. In modern drug development, the introduction of a fluorine atom at the 3-position of the pyridine ring is a strategic design choice to modulate basicity (pKa), metabolic stability, and lipophilicity.
However, verifying the integrity of this motif during scale-up is challenging. Standard HPLC can quantify purity, but Fourier Transform Infrared Spectroscopy (FTIR) provides the unique ability to rapidly distinguish the intact ester functionality and the specific fluorination pattern from common degradation products and non-fluorinated starting materials.
This guide provides a rigorous spectral analysis, comparing the target molecule against its critical "alternatives"—its hydrolytic degradation product and its non-fluorinated analog—to establish a self-validating quality control system.
Spectral Fingerprint: The Target Molecule
The FTIR spectrum of ethyl 3-(3-fluoropyridin-2-yl)propanoate is a composite of three distinct vibrational domains: the Fluoropyridine Core , the Aliphatic Linker , and the Ethyl Ester Terminus .
Table 1: Diagnostic Absorption Bands (Target)
| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Intensity | Diagnostic Value |
| Ester (C=O) | Stretching | 1735 – 1750 | Strong | Primary indicator of ester integrity. |
| Aryl Fluoride (C-F) | Stretching | 1230 – 1270 | Strong | Confirms 3-F substitution; often overlaps with C-O. |
| Ester (C-O-C) | Asym. Stretch | 1150 – 1200 | Strong | Distinguishes ester from ketone/aldehyde. |
| Pyridine Ring | C=N / C=C Stretch | 1580 – 1600 | Med-Strong | Characteristic aromatic heteroatom signature. |
| Pyridine Ring | Ring Breathing | ~1450 | Medium | Shifts significantly upon F-substitution. |
| Alkyl (C-H) | Stretching | 2850 – 2980 | Medium | Confirming ethyl/propyl chain. |
| Aromatic (C-H) | Stretching | > 3000 | Weak | Limited diagnostic use but confirms aromaticity. |
Technical Insight: The C-F stretch in 3-fluoropyridine derivatives is often coupled with ring vibrations. Look for a "doublet-like" feature in the 1200–1300 cm⁻¹ region, arising from the interaction between the C-F stretch and the ester C-O-C asymmetric stretch.
Comparative Performance: Target vs. Alternatives
In a drug development context, "performance" is defined by the ability to discriminate the target from impurities or analogs.
Scenario A: Stability Monitoring (Target vs. Hydrolysis Product)
The primary degradation pathway is the hydrolysis of the ethyl ester to the carboxylic acid: 3-(3-fluoropyridin-2-yl)propanoic acid .
| Feature | Target (Ester) | Alternative (Acid Impurity) | Differentiation Strategy |
| Carbonyl (C=O) | Sharp, 1735 cm⁻¹ | Broad, 1700–1725 cm⁻¹ | Shift & Shape: Acid C=O is lower frequency and broader due to H-bonding. |
| Hydroxyl (O-H) | Absent | Broad, 2500–3300 cm⁻¹ | Presence: The "carboxylic acid dimer" O-H stretch is unmistakable. |
| C-O Stretch | 1150–1200 cm⁻¹ | 1210–1320 cm⁻¹ | Shift: C-O stretch shifts upward in acids. |
Scenario B: Structural Validation (Target vs. Non-Fluorinated Analog)
Distinguishing the target from ethyl 3-(pyridin-2-yl)propanoate (starting material or analog).
| Feature | Target (3-Fluoro) | Alternative (Non-Fluoro) | Differentiation Strategy |
| C-F Region | Band at ~1250 cm⁻¹ | Transparent in this specific narrow band | Subtraction: A difference spectrum (Target - Analog) reveals the C-F band clearly. |
| Ring Breathing | Perturbed (~1450 cm⁻¹) | Standard Pyridine (~1590/1430 cm⁻¹) | Pattern: Fluorine substitution alters the dipole moment, changing relative intensities of ring modes. |
Experimental Protocol: High-Resolution Acquisition
To resolve the overlapping C-F and C-O bands, a standard KBr pellet is insufficient. We recommend Attenuated Total Reflectance (ATR) with a Diamond crystal.
Workflow: Precision FTIR Data Collection
-
Instrument Purge: Purge the optical bench with dry nitrogen for 15 minutes to eliminate atmospheric H₂O (which interferes with the ~1600 cm⁻¹ pyridine region) and CO₂ (2350 cm⁻¹).
-
Background Collection: Acquire 32 scans of the clean Diamond ATR crystal.
-
Sample Deposition:
-
If Oil: Place 10 µL directly on the crystal.
-
If Solid: Place 5 mg and apply high pressure (>80 psi) to ensure optical contact.
-
-
Acquisition Parameters:
-
Resolution: 2 cm⁻¹ (Critical for separating C-F/C-O overlaps).
-
Scans: 64 (Optimizes Signal-to-Noise ratio).
-
Range: 4000 – 600 cm⁻¹.
-
-
Post-Processing: Apply Baseline Correction and ATR Correction (if quantitative comparison is required).
Visualizing the Validation Logic
The following diagram illustrates the decision logic for validating the compound's identity using FTIR markers.
Figure 1: Logical flowchart for distinguishing the target molecule from its acid degradation product and non-fluorinated analog using specific FTIR spectral windows.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative source for general ester and pyridine band assignments).
- Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.
-
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link] (Source for comparative spectra of pyridine and ethyl propanoate derivatives).
-
NIST Mass Spectrometry Data Center. (n.d.). NIST Chemistry WebBook, SRD 69. Retrieved from [Link] (Standard reference for verifying infrared absorption data of structural fragments).
Reference standards for Ethyl 3-(3-fluoropyridin-2-yl)propanoate purity
Initiating Initial Research
I'm currently engaged in comprehensive Google searches to uncover critical details about Ethyl 3-(3-fluoropyridin-2-yl)propanoate. I'm focusing on its properties, synthesis methods, and the potential impurities typically found within it. This data gathering will be ongoing.
Developing Analytical Workflow
I've expanded my research to include analytical techniques for purity determination of similar compounds. I'm focusing on methods like HPLC, GC, NMR, and mass spectrometry, and looking for relevant reference standards or pharmacopeial monographs. Next, I plan to investigate suppliers of reference standards and compare their certificates of analysis, to create a structured comparison of analytical techniques for purity assessment. Finally, I will draft a detailed HPLC workflow protocol.
Defining Guide Scope
I'm now expanding my efforts. My search includes analytical methods for purity determination of related compounds. I'm focusing on HPLC, GC, NMR, and mass spectrometry, and looking for reference standards or pharmacopeial monographs. Next, I plan to research suppliers of standards and compare their certificates to structure the comparison of analytical techniques for purity. Finally, I will draft an HPLC protocol.
Safety Operating Guide
Personal protective equipment for handling Ethyl 3-(3-fluoropyridin-2-yl)propanoate
Executive Summary & Hazard Architecture
Ethyl 3-(3-fluoropyridin-2-yl)propanoate is a specialized fluorinated heterocyclic ester used primarily as a building block in medicinal chemistry. Because specific toxicological data (LD50, mutagenicity) is often incomplete for research intermediates of this specificity, this guide enforces the Precautionary Principle .
We must derive the safety profile from its structural moieties:
-
The Fluoropyridine Core: Pyridine derivatives are readily absorbed through the skin and can act as central nervous system (CNS) depressants or hepatotoxins. The fluorine atom increases lipophilicity, potentially enhancing dermal absorption rates compared to non-fluorinated analogs.
-
The Ester Chain: Increases volatility and organic solubility, requiring specific glove permeation standards.
Operational Status: Treat as High Hazard / Irritant / Potential Toxicant . All handling must occur within a controlled engineering environment.
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling this compound. Reliance on standard latex or thin nitrile examination gloves is insufficient due to the permeation potential of pyridine derivatives.
Table 1: PPE Specifications
| Protection Zone | Equipment Requirement | Technical Justification |
| Respiratory | Engineering Control: Certified Chemical Fume Hood. Backup: Full-face respirator with OV/P100 cartridges. | Pyridine derivatives possess low odor thresholds and significant vapor pressure. Inhalation can cause respiratory tract irritation and systemic toxicity. |
| Dermal (Hand) | Primary: Silver Shield® (Laminate) or Viton®. Secondary (Outer): 8-mil Nitrile (Disposable). | Critical: Pyridines can permeate standard nitrile in <15 mins. Laminate liners provide chemical hold-out; outer nitrile provides dexterity and grip. |
| Ocular | Chemical Splash Goggles (ANSI Z87.1+). | Safety glasses do not seal against vapors or splashes. Fluorinated esters can cause severe eye damage. |
| Body | Chemical-resistant lab coat (Tyvek® or treated cotton) + Closed-toe leather/composite shoes. | Prevents wicking of liquids to skin. Cotton absorbs; Tyvek repels. |
Logic of Protection (Visualization)
The following diagram illustrates the decision-making logic for selecting protection based on the chemical's structural activity.
Figure 1: Structural-Activity Relationship (SAR) based safety logic. The chemical structure dictates the hazard profile, which directly necessitates specific engineering and PPE controls.
Operational Protocol: Step-by-Step Handling
Phase A: Preparation
-
Verification: Verify the fume hood flow rate is roughly 100 fpm (feet per minute).
-
Barrier Setup: Don Silver Shield® laminate gloves first. Place standard nitrile gloves over them. Tape the cuff of the lab coat to the outer glove if handling volumes >100mL.
-
Equipment: Prepare a pre-weighed vial and a disposable spatula. Do not use metal spatulas if the compound is suspected to be acidic (hydrolysis risk), though stainless steel is generally acceptable for esters.
Phase B: Transfer and Weighing
Rationale: Static electricity can cause powders to disperse. Liquids can drip.
-
Positioning: Work at least 6 inches inside the fume hood sash.
-
Transfer: If liquid, use a positive-displacement pipette to prevent dripping (esters have low surface tension). If solid, use a disposable anti-static weigh boat.
-
Containment: Immediately recap the stock bottle. Wipe the threads of the bottle with a Kimwipe dampened with acetone to remove residue before storage.
Phase C: Reaction Monitoring
-
Sampling: When taking TLC or HPLC samples, assume the syringe needle is contaminated. Dispose of needles immediately in a sharps container located inside the hood.
-
Venting: If the reaction is heated, ensure the condenser is active. Fluorinated pyridines can be volatile; never heat in an open vessel.
Emergency Response & Disposal
Spill Management Workflow
In the event of a spill outside the fume hood, immediate evacuation is required due to the respiratory risk of pyridine analogs.
Figure 2: Emergency response workflow for spills involving fluorinated pyridine esters.
Waste Disposal Protocol
Proper segregation is vital due to the fluorine atom.
-
Stream: Halogenated Organic Waste . Do not mix with general non-halogenated solvents (like acetone/hexane) if your facility separates them, as halogenated waste requires higher temperature incineration.
-
Labeling: Clearly mark the tag with "Fluorinated Pyridine Derivative - Toxic."
-
Glassware: Rinse glassware with acetone inside the hood. Collect the first rinse as halogenated waste.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]
-
PubChem. (n.d.). Pyridine Safety and Hazards Data. National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database: Pyridine. United States Department of Labor. [Link]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
